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Introduction
GSK650394 is a potent and selective small molecule inhibitor of Serum and Glucocorticoid-

Regulated Kinase 1 (SGK1), a serine/threonine kinase that plays a crucial role in various

cellular processes.[1][2][3][4] SGK1 is a key downstream effector of the phosphoinositide 3-

kinase (PI3K) signaling pathway and is implicated in the regulation of ion transport, cell

proliferation, survival, and apoptosis.[1][5] Dysregulation of SGK1 activity has been linked to

several pathologies, including hypertension, cancer, and metabolic diseases.[1][6] GSK650394

serves as a valuable pharmacological tool for investigating the physiological and pathological

roles of SGK1 and as a potential therapeutic agent.[7] This guide provides an in-depth

overview of the technical details of GSK650394, including its mechanism of action, biochemical

and cellular activity, experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties
GSK650394, with the chemical name 2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-

yl)benzoic acid, is a 7-azaindole derivative.[1] Its chemical structure is presented below.

Table 1: Chemical and Physical Properties of GSK650394
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Property Value Reference

Molecular Formula C₂₅H₂₂N₂O₂

Molecular Weight 382.45 g/mol [2]

CAS Number 890842-28-1

Purity ≥97%

Solubility Soluble to 100 mM in DMSO

Storage Store at room temperature

Mechanism of Action and Biochemical Activity
GSK650394 acts as a competitive inhibitor of SGK1.[3] It demonstrates potent inhibitory activity

against the purified SGK1 with an IC₅₀ value of 13 nM in a fluorescence polarization assay.[1]

[3] In activity-based scintillation proximity assays, GSK650394 inhibits the enzymatic activity of

SGK1 and the closely related SGK2 with IC₅₀ values of 62 nM and 103 nM, respectively.[1][2]

[3][4][7]

Table 2: In Vitro Inhibitory Activity of GSK650394
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Assay Type Target IC₅₀ Reference

Fluorescence

Polarization Assay
Activated SGK1 13 nM [1][3]

Scintillation Proximity

Assay
SGK1 62 nM [2][4][7]

Scintillation Proximity

Assay
SGK2 103 nM [2][4][7]

Aldosterone-

Stimulated Short

Circuit Current (SCC)

Assay

SGK1-mediated ion

transport
0.6 µM [1][5][7]

Androgen-Stimulated

LNCaP Cell Growth

Assay

Cell Growth ~1 µM [1][7]

GSK650394 exhibits good selectivity for SGK1 over other related kinases. It is more than 30-

fold selective for SGK1 over Akt and over 60-fold selective over the upstream kinase PDK1.[7]

However, broader kinase profiling has identified some off-target activities at concentrations

comparable to its SGK1 potency, including against AMPK, CAMKKβ, CDK2, GCK, MNK1, and

PHK.[1]

Cellular and In Vivo Activity
In cellular assays, GSK650394 effectively inhibits SGK1-mediated processes. It inhibits the

androgen-mediated phosphorylation of the SGK1 substrate NEDD4-2 in LNCaP prostate

cancer cells.[1][7] Consequently, it inhibits the androgen-stimulated growth of these cells with

an IC₅₀ of approximately 1 µM.[1][7] GSK650394 also demonstrates efficacy in inhibiting

SGK1-mediated epithelial sodium ion transport, a key process in blood pressure regulation,

with an IC₅₀ of 0.6 µM in an aldosterone-stimulated short circuit current (SCC) assay.[1][5][7]

Preclinical in vivo studies in rats have shown that GSK650394 can achieve plasma exposure

levels above its IC₅₀ for the SCC assay with a 50 mg/kg BID dosing schedule.[7] These studies

also indicated that the compound is efficacious in rat models of hypertension.[7] However, the
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oral bioavailability of GSK650394 is low (~9%) in rats, which is attributed to its low solubility

and extensive first-pass metabolism via glucuronidation.[8]

Signaling Pathways
SGK1 is a central node in the PI3K signaling pathway, acting downstream of PDK1 and

mTORC2.[1][5] Growth factors and hormones can activate this pathway, leading to the

phosphorylation and activation of SGK1.[1] Activated SGK1 then phosphorylates a variety of

downstream substrates to regulate cellular functions.
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Caption: SGK1 signaling pathway and the inhibitory action of GSK650394.
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Experimental Protocols
In Vitro Kinase Inhibition Assay (Scintillation Proximity
Assay)
This assay quantifies the ability of GSK650394 to inhibit the phosphorylation of a substrate

peptide by SGK1 or SGK2.

Methodology:

Enzyme Activation: Recombinant SGK1 (S422D mutant, 60-431 aa) or full-length SGK2 is

activated by incubation with PDK1 in a reaction buffer (50 mM Tris pH 7.5, 0.1 mM EGTA,

0.1 mM EDTA, 10 mM MgCl₂, 0.1% β-mercaptoethanol, 1 mg/mL BSA) containing 0.15 mM

ATP for 30 minutes at 30°C.[2][3]

Inhibitor Incubation: In a 96-well plate, varying concentrations of GSK650394 (solubilized in

DMSO) are added to the activated enzyme mixture and incubated.

Phosphorylation Reaction: A solution containing a biotinylated CROSStide peptide substrate

(final concentration 75 µM) and γ-³²P-ATP is added to initiate the phosphorylation reaction.

The plate is incubated for 1 hour at room temperature.[2]

Detection: A slurry of streptavidin-coated scintillation proximity assay (SPA) beads is added

to each well. The beads capture the biotinylated peptide.

Signal Measurement: The plate is centrifuged, and the radioactivity is measured using a

scintillation counter. The proximity of the ³²P-labeled peptide to the scintillant in the beads

generates a light signal that is proportional to the kinase activity.

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.
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Caption: Workflow for the Scintillation Proximity Assay (SPA).

Aldosterone-Stimulated Short Circuit Current (SCC)
Cellular Assay
This assay measures the effect of GSK650394 on SGK1-mediated epithelial sodium ion

transport.

Methodology:
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Cell Culture: Epithelial cells (e.g., M-1 mouse cortical collecting duct cells) are cultured on

permeable supports to form a polarized monolayer.

Aldosterone Stimulation: The cells are stimulated with aldosterone to induce the expression

and activity of SGK1, which in turn increases the activity of the epithelial sodium channel

(ENaC).

Inhibitor Treatment: The cells are treated with varying concentrations of GSK650394.

SCC Measurement: The permeable supports are mounted in an Ussing chamber. The short-

circuit current, which is a measure of net ion transport across the epithelial monolayer, is

recorded. An increase in SCC upon aldosterone stimulation reflects increased ENaC activity.

Data Analysis: The inhibitory effect of GSK650394 is determined by measuring the reduction

in the aldosterone-stimulated SCC. IC₅₀ values are calculated from the dose-response curve.

LNCaP Cell Growth Assay
This assay assesses the impact of GSK650394 on the androgen-dependent proliferation of

prostate cancer cells.

Methodology:

Cell Seeding: LNCaP cells are seeded in 96-well plates in androgen-depleted medium.

Androgen Stimulation and Inhibitor Treatment: After an initial incubation period, the cells are

treated with androgens (e.g., dihydrotestosterone) to stimulate growth, in the presence or

absence of varying concentrations of GSK650394.

Incubation: The cells are incubated for an extended period (e.g., 10 days) to allow for cell

proliferation.

Cell Viability Measurement: Cell viability is assessed using a standard method such as the

XTT assay, which measures mitochondrial enzymatic activity.

Data Analysis: The effect of GSK650394 on cell growth is determined by comparing the

viability of treated cells to that of untreated, androgen-stimulated cells. The IC₅₀ for growth

inhibition is calculated from the dose-response curve.[1]
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Conclusion
GSK650394 is a well-characterized, potent, and selective inhibitor of SGK1. Its utility as a

research tool has been demonstrated in a variety of in vitro and in vivo models, enabling the

elucidation of the diverse roles of SGK1 in health and disease. While its pharmacokinetic

properties may present challenges for clinical development, GSK650394 remains an invaluable

compound for preclinical research in areas such as oncology, hypertension, and metabolic

disorders. The data and protocols summarized in this guide provide a comprehensive resource

for scientists working with this important SGK1 inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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